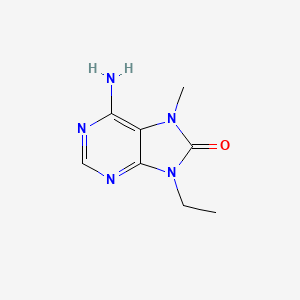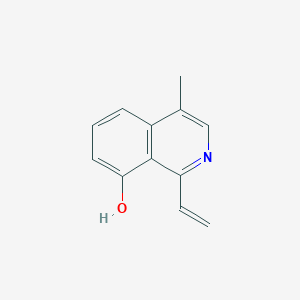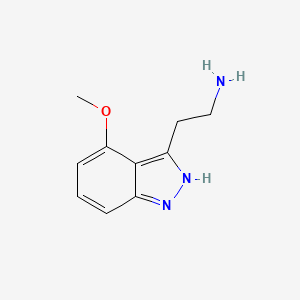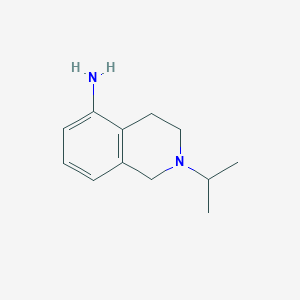
2-(Chloromethyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a quinoline ring with a chloromethyl group at the 2-position and a hydroxyl group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)quinolin-8-ol typically involves the chloromethylation of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can improve efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)quinolin-8-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group at the 8-position can be oxidized to form quinolin-8-one derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring or the chloromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Reactions: New quinoline derivatives with various functional groups.
Oxidation Reactions: Quinolin-8-one derivatives.
Reduction Reactions: Reduced quinoline derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)quinolin-8-ol involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The chloromethyl group can also react with nucleophilic sites in biological molecules, disrupting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)quinolin-8-ol: Similar structure but with the chloromethyl group at the 5-position.
Quinolin-8-ol: Lacks the chloromethyl group but retains the hydroxyl group at the 8-position.
2-(Chloromethyl)-5-isobutoxypyridin-4-ol: Similar structure with additional functional groups.
Uniqueness
2-(Chloromethyl)quinolin-8-ol is unique due to the specific positioning of the chloromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
133284-82-9 |
|---|---|
Molekularformel |
C10H8ClNO |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
2-(chloromethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H8ClNO/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6H2 |
InChI-Schlüssel |
NHPCUFMRQWMYLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)

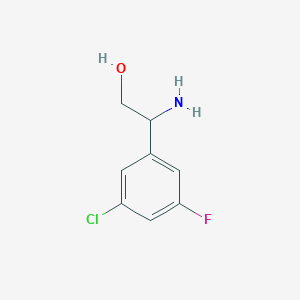
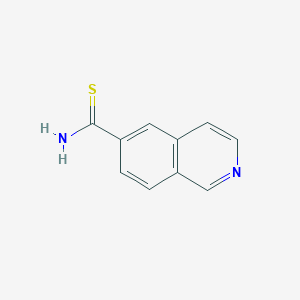
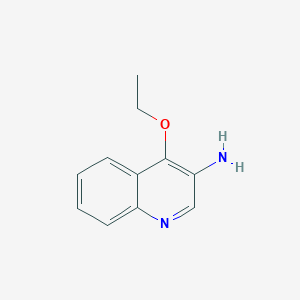
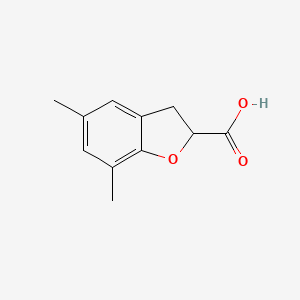
![3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one](/img/structure/B11905056.png)
